molecular formula C19H28N4O9 B14260517 L-Threonyl-L-seryl-L-seryl-L-tyrosine CAS No. 231282-44-3

L-Threonyl-L-seryl-L-seryl-L-tyrosine

Cat. No.: B14260517
CAS No.: 231282-44-3
M. Wt: 456.4 g/mol
InChI Key: DLSHMSRBSUZXKS-UTOMHMCBSA-N
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Description

L-Threonyl-L-seryl-L-seryl-L-tyrosine is a tetrapeptide composed of four amino acids: threonine, serine, serine, and tyrosine. Peptides like this compound play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-seryl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-seryl-L-seryl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution is typically performed during the synthesis phase using the desired amino acid derivatives.

Major Products Formed

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Threonyl-L-seryl-L-seryl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Threonyl-L-seryl-L-seryl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-seryl-L-histidine
  • L-Tyrosine, L-threonyl-L-seryl-L-lysyl
  • L-Seryl-L-lysyl-L-threonyl-L-tyrosine

Uniqueness

L-Threonyl-L-seryl-L-seryl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of threonine, serine, and tyrosine residues allows for unique interactions and functions compared to other peptides with different sequences.

Properties

CAS No.

231282-44-3

Molecular Formula

C19H28N4O9

Molecular Weight

456.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C19H28N4O9/c1-9(26)15(20)18(30)23-14(8-25)17(29)22-13(7-24)16(28)21-12(19(31)32)6-10-2-4-11(27)5-3-10/h2-5,9,12-15,24-27H,6-8,20H2,1H3,(H,21,28)(H,22,29)(H,23,30)(H,31,32)/t9-,12+,13+,14+,15+/m1/s1

InChI Key

DLSHMSRBSUZXKS-UTOMHMCBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O

Origin of Product

United States

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